molecular formula C20H18N2O2 B14182281 2-Methyl-3-[2-(4-nitrophenyl)ethenyl]-1-(prop-2-en-1-yl)-1H-indole CAS No. 915302-55-5

2-Methyl-3-[2-(4-nitrophenyl)ethenyl]-1-(prop-2-en-1-yl)-1H-indole

Cat. No.: B14182281
CAS No.: 915302-55-5
M. Wt: 318.4 g/mol
InChI Key: HVJMOGNLOSUPIV-UHFFFAOYSA-N
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Description

2-Methyl-3-[2-(4-nitrophenyl)ethenyl]-1-(prop-2-en-1-yl)-1H-indole is a complex organic compound that belongs to the indole family Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3-[2-(4-nitrophenyl)ethenyl]-1-(prop-2-en-1-yl)-1H-indole typically involves multi-step organic reactions. One common method starts with the preparation of the indole core, followed by the introduction of the nitrophenyl and ethenyl groups through various substitution and coupling reactions. Key reagents often include halogenated indoles, nitrobenzene derivatives, and alkenyl halides. Reaction conditions may involve the use of catalysts such as palladium or copper, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-[2-(4-nitrophenyl)ethenyl]-1-(prop-2-en-1-yl)-1H-indole can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like alkyl halides. Reaction conditions may vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while electrophilic substitution can introduce alkyl or acyl groups at specific positions on the indole ring.

Scientific Research Applications

2-Methyl-3-[2-(4-nitrophenyl)ethenyl]-1-(prop-2-en-1-yl)-1H-indole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Methyl-3-[2-(4-nitrophenyl)ethenyl]-1-(prop-2-en-1-yl)-1H-indole involves its interaction with specific molecular targets and pathways. The nitrophenyl group can participate in electron transfer reactions, while the indole core can interact with various biological receptors. These interactions can modulate cellular processes, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone with a similar indole core but different functional groups.

    1-Methyl-3-(4-nitrophenyl)-1H-indole: A structurally related compound with a methyl group instead of the ethenyl linkage.

    3-(2-Nitrophenyl)-1H-indole: Another indole derivative with a nitrophenyl group at a different position.

Uniqueness

2-Methyl-3-[2-(4-nitrophenyl)ethenyl]-1-(prop-2-en-1-yl)-1H-indole is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ethenyl linkage and prop-2-en-1-yl group differentiate it from other indole derivatives, potentially leading to unique reactivity and applications.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

915302-55-5

Molecular Formula

C20H18N2O2

Molecular Weight

318.4 g/mol

IUPAC Name

2-methyl-3-[2-(4-nitrophenyl)ethenyl]-1-prop-2-enylindole

InChI

InChI=1S/C20H18N2O2/c1-3-14-21-15(2)18(19-6-4-5-7-20(19)21)13-10-16-8-11-17(12-9-16)22(23)24/h3-13H,1,14H2,2H3

InChI Key

HVJMOGNLOSUPIV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=CC=CC=C2N1CC=C)C=CC3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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